Cas no 1286717-65-4 (ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

Ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a tert-butylcarbamoyl moiety and an ester functional group. This structure imparts versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, potentially improving stability and selectivity in reactions. The thiazole core contributes to its utility as a heterocyclic scaffold in medicinal chemistry, often employed in the design of bioactive molecules. The ethyl ester group offers further derivatization opportunities, facilitating modifications for tailored properties. Its well-defined molecular architecture makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen- and sulfur-containing frameworks.
ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate structure
1286717-65-4 structure
Product name:ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate
CAS No:1286717-65-4
MF:C12H19N3O3S
Molecular Weight:285.36256146431
CID:6584919
PubChem ID:52906571

ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate
    • VU0519814-1
    • ethyl 2-(tert-butylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate
    • 1286717-65-4
    • F5772-8183
    • AKOS024517811
    • ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate
    • ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
    • インチ: 1S/C12H19N3O3S/c1-6-18-9(16)8-7(2)13-11(19-8)14-10(17)15-12(3,4)5/h6H2,1-5H3,(H2,13,14,15,17)
    • InChIKey: UUGARCOFCAYMED-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)N=C1NC(NC(C)(C)C)=O

計算された属性

  • 精确分子量: 285.11471265g/mol
  • 同位素质量: 285.11471265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 344
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • XLogP3: 2.2

ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5772-8183-20mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
20mg
$99.0 2023-09-09
Life Chemicals
F5772-8183-1mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
1mg
$54.0 2023-09-09
Life Chemicals
F5772-8183-10mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
10mg
$79.0 2023-09-09
Life Chemicals
F5772-8183-4mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
4mg
$66.0 2023-09-09
Life Chemicals
F5772-8183-5mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
5mg
$69.0 2023-09-09
Life Chemicals
F5772-8183-10μmol
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
10μmol
$69.0 2023-09-09
Life Chemicals
F5772-8183-20μmol
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
20μmol
$79.0 2023-09-09
Life Chemicals
F5772-8183-2mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
2mg
$59.0 2023-09-09
Life Chemicals
F5772-8183-40mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
40mg
$140.0 2023-09-09
Life Chemicals
F5772-8183-25mg
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
1286717-65-4
25mg
$109.0 2023-09-09

ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate 関連文献

ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylateに関する追加情報

Ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate: A Comprehensive Overview

Ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate, with CAS No. 1286717-65-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of substituents such as the tert-butylcarbamoyl group and the methyl group further enhances its chemical versatility and functional properties.

The thiazole ring system is a fundamental structural motif in many bioactive compounds. In this compound, the thiazole ring is substituted at positions 2 and 4 with an amino group linked to a tert-butylcarbamoyl moiety and a methyl group, respectively. Additionally, the carboxylic acid group at position 5 is esterified with an ethyl group, forming the ethyl ester. This combination of functional groups imparts unique chemical properties to the molecule, making it a valuable substrate for further chemical modifications and biological evaluations.

Recent studies have highlighted the potential of thiazole derivatives as antimicrobial agents, anti-inflammatory agents, and anticancer drugs. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent inhibitory activity against various bacterial and fungal pathogens. This has led to increased interest in exploring the antimicrobial properties of ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate and its analogs. Moreover, the presence of the tert-butylcarbamoyl group introduces steric bulk into the molecule, which can influence its pharmacokinetic properties and bioavailability.

In terms of synthesis, ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate can be prepared through a variety of methods. One common approach involves the condensation reaction between a thioamide derivative and an activated carbonyl compound in the presence of appropriate catalysts. The reaction conditions are typically optimized to ensure high yields and selectivity. The use of modern synthetic techniques, such as microwave-assisted synthesis or continuous flow chemistry, has further streamlined the production process and improved the overall efficiency.

The biological evaluation of this compound has revealed promising results in several areas. For example, studies have demonstrated that ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate exhibits moderate to high potency against certain cancer cell lines. This activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, preclinical studies have shown that this compound has low toxicity profiles in animal models, making it a potential candidate for further clinical development.

Another area of interest lies in the enzymatic catalysis involving this compound. Researchers have explored its use as a substrate for various enzymes, including esterases and amidases. The ester group at position 5 makes it particularly amenable to enzymatic hydrolysis under specific conditions. This property has implications for drug delivery systems, where controlled release profiles can be achieved through enzymatic cleavage.

In conclusion, ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1286717-65-4) represents a valuable addition to the arsenal of bioactive compounds being investigated for therapeutic applications. Its unique structure, combined with its diverse functional groups, positions it as a promising lead compound for further research and development in the pharmaceutical industry.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD